(4R,9AS)-4-methylhexahydro-2H,6H-pyrazino[2,1-b][1,3]oxazin-6-one
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Overview
Description
(4R,9AS)-4-methylhexahydro-2H,6H-pyrazino[2,1-b][1,3]oxazin-6-one is a heterocyclic compound with the molecular formula C8H14N2O2. This compound is part of the oxazinone family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,9AS)-4-methylhexahydro-2H,6H-pyrazino[2,1-b][1,3]oxazin-6-one typically involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is usually carried out in the presence of pyridine or ethanol with sodium acetate as a catalyst . The reaction conditions often require moderate temperatures and extended reaction times to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(4R,9AS)-4-methylhexahydro-2H,6H-pyrazino[2,1-b][1,3]oxazin-6-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4R,9AS)-4-methylhexahydro-2H,6H-pyrazino[2,1-b][1,3]oxazin-6-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4R,9AS)-4-methylhexahydro-2H,6H-pyrazino[2,1-b][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6H-1,2-oxazin-6-ones: These compounds share a similar oxazinone core and exhibit comparable biological activities.
1,3-oxazines: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness
(4R,9AS)-4-methylhexahydro-2H,6H-pyrazino[2,1-b][1,3]oxazin-6-one is unique due to its specific stereochemistry and the presence of both pyrazine and oxazinone rings, which contribute to its distinct chemical reactivity and biological properties .
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(4R,9aS)-4-methyl-3,4,7,8,9,9a-hexahydro-2H-pyrazino[2,1-b][1,3]oxazin-6-one |
InChI |
InChI=1S/C8H14N2O2/c1-6-2-3-12-8-5-9-4-7(11)10(6)8/h6,8-9H,2-5H2,1H3/t6-,8+/m1/s1 |
InChI Key |
CFEBGESFFXIKBV-SVRRBLITSA-N |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)CNC2 |
Canonical SMILES |
CC1CCOC2N1C(=O)CNC2 |
Origin of Product |
United States |
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